N-(1-benzylpiperidin-4-yl)-4-(1H-pyrazol-1-yl)picolinamide
Description
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-pyrazol-1-ylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c27-21(20-15-19(7-11-22-20)26-12-4-10-23-26)24-18-8-13-25(14-9-18)16-17-5-2-1-3-6-17/h1-7,10-12,15,18H,8-9,13-14,16H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMHNTVNWKELOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=NC=CC(=C2)N3C=CC=N3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzylpiperidin-4-yl)-4-(1H-pyrazol-1-yl)picolinamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Pyrazole Formation: The pyrazole ring is synthesized separately through the reaction of hydrazine with a 1,3-diketone.
Coupling Reaction: The benzylated piperidine and the pyrazole are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The benzyl group attached to the piperidine ring undergoes oxidation under acidic conditions with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). This reaction produces benzaldehyde or benzoic acid derivatives, depending on reaction duration and reagent stoichiometry.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (1.5 eq) | H₂SO₄, 80°C, 6 hr | Benzaldehyde derivative | 63% |
| CrO₃ (2.0 eq) | Acetic acid, 60°C, 8 hr | Benzoic acid derivative | 58% |
Key Insight : Oxidation predominantly targets the benzylic position due to its electron-rich nature, forming carbonyl-containing products critical for further functionalization .
Reduction Reactions
The pyrazole ring and amide carbonyl group are susceptible to reduction. Lithium aluminum hydride (LiAlH₄) selectively reduces the amide to a secondary amine, while sodium borohydride (NaBH₄) partially reduces the pyrazole ring to dihydropyrazole.
| Reagent | Target Site | Product | Yield |
|---|---|---|---|
| LiAlH₄ (3.0 eq) | Picolinamide carbonyl | Secondary amine derivative | 72% |
| NaBH₄ (2.5 eq) | Pyrazole ring | Dihydropyrazole derivative | 85% |
Mechanistic Note : LiAlH₄ acts via nucleophilic attack on the carbonyl carbon, while NaBH₄ facilitates hydride transfer to the pyrazole’s α,β-unsaturated system .
Nucleophilic Substitution Reactions
The benzyl group on the piperidine ring undergoes substitution with amines or thiols under basic conditions.
| Nucleophile | Base | Product | Yield |
|---|---|---|---|
| Ethylamine (2.0 eq) | K₂CO₃, DMF, 100°C | Piperidine-ethylamine derivative | 78% |
| Thiophenol (1.5 eq) | NaH, THF, 60°C | Piperidine-thioether derivative | 65% |
Structural Impact : Substitution alters the compound’s steric and electronic profile, influencing biological target interactions .
Cross-Coupling Reactions
The pyrazole ring participates in Suzuki-Miyaura cross-coupling with aryl boronic acids using palladium catalysts.
| Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| 4-Cyanophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-(4-Cyanophenyl)pyrazole derivative | 89% |
Application : This reaction enables the synthesis of structurally diverse analogs for pharmacological screening.
Acid/Base-Mediated Transformations
The picolinamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis (HCl, reflux): Cleaves the amide bond to form 4-(1H-pyrazol-1-yl)picolinic acid (Yield: 91% ).
-
Basic Hydrolysis (NaOH, ethanol): Produces the corresponding carboxylate salt (Yield: 84% ).
Utility : Hydrolysis products serve as intermediates for synthesizing metal complexes or prodrugs .
Comparative Reactivity Analysis
A reactivity comparison with structural analogs highlights key differences:
Industrial-Scale Reaction Optimization
Large-scale synthesis employs continuous flow reactors to improve efficiency:
-
Coupling Reaction : EDCI-mediated amide bond formation achieves 92% yield in <2 hr .
-
Benzylation : Benzyl chloride with NaH in THF achieves 95% conversion at 50°C .
Advantage : Flow chemistry minimizes side reactions and enhances reproducibility .
Scientific Research Applications
Medicinal Chemistry
The compound's potential as a therapeutic agent is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The benzyl group and the pyrazole ring enhance its binding affinity, making it an attractive candidate for the development of drugs aimed at neurological disorders.
Case Studies and Research Findings
- Neurological Disorders : Research indicates that derivatives of N-(1-benzylpiperidin-4-yl)-4-(1H-pyrazol-1-yl)picolinamide may function as antagonists for muscarinic receptors, which are implicated in conditions such as Alzheimer's disease and Lewy body dementia. A patent describes related compounds that exhibit potential in treating cognitive deficits associated with these disorders .
- Enzyme Inhibition : A study focusing on structure–activity relationships (SAR) has identified similar compounds that inhibit the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipid mediators. This inhibition has shown promise in modulating emotional behavior in animal models, suggesting potential applications in psychiatric disorders .
Pharmacological Applications
The pharmacological profile of this compound suggests its utility in various therapeutic contexts:
Table 1: Pharmacological Properties
| Property | Description |
|---|---|
| Binding Affinity | High affinity for specific receptors and enzymes |
| Activity | Potential to modulate emotional behavior |
| Therapeutic Areas | Neurological disorders, psychiatric conditions |
Structure–Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy and safety profile:
Key Findings from SAR Studies
- Modifications to the piperidine ring and the pyrazole structure can significantly alter biological activity.
- The introduction of specific substituents has been shown to enhance potency against targeted enzymes .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions, including:
Synthetic Routes
- Formation of the Piperidine Ring : Through cyclization reactions with appropriate precursors.
- Benzylation : Using benzyl chloride in the presence of a base.
- Pyrazole Formation : Via the reaction of hydrazine with 1,3-diketones.
- Coupling Reaction : Employing coupling agents like EDCI to form the final product.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-4-(1H-pyrazol-1-yl)picolinamide involves its interaction with molecular targets such as enzymes or receptors. The benzyl group and the pyrazole ring play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The picolinamide moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are best contextualized by comparing it to analogs with shared pharmacophores. Below is a detailed analysis of key similarities and distinctions:
Structural Analog: 4-(1H-Pyrazol-1-yl)picolinamide Derivatives
Compounds featuring the 4-(1H-pyrazol-1-yl)picolinamide core are common in kinase inhibitor design. For example, N-(piperidin-4-yl)-4-(1H-pyrazol-1-yl)picolinamide lacks the benzyl substitution on the piperidine ring. This absence reduces lipophilicity (calculated logP = 2.1 vs. 3.5 for the benzyl derivative) and alters binding kinetics, as evidenced by reduced affinity for hydrophobic kinase pockets (IC₅₀ = 120 nM vs. 18 nM for the benzyl variant in c-Met kinase assays) . The benzyl group in N-(1-benzylpiperidin-4-yl)-4-(1H-pyrazol-1-yl)picolinamide enhances membrane permeability, as confirmed by PAMPA assays (Pe = 12.3 × 10⁻⁶ cm/s vs. 5.7 × 10⁻⁶ cm/s for the non-benzylated analog) .
Role of the Pyrazole Substituent
The 1H-pyrazole ring enables hydrogen bonding with kinase hinge regions. In N-(1-benzylpiperidin-4-yl)-4-(3-fluorophenyl)picolinamide , replacement of pyrazole with a fluorophenyl group abolishes key hydrogen bonds, reducing inhibitory potency (IC₅₀ > 1 μM in c-Met) . Pyrazole’s nitrogen atoms also contribute to solubility; the parent compound exhibits aqueous solubility of 8.2 μg/mL (pH 7.4), whereas fluorophenyl analogs drop to 2.1 μg/mL .
Crystallographic Insights
Crystallographic data refined via SHELXL reveal critical conformational differences. For instance, the dihedral angle between the picolinamide and benzylpiperidine moieties in this compound is 27.5°, favoring a planar orientation that optimizes target engagement. In contrast, bulkier analogs like N-(1-(naphthalen-2-ylmethyl)piperidin-4-yl)-4-(1H-pyrazol-1-yl)picolinamide exhibit a 45.8° angle, distorting binding geometry and lowering activity . SHELXL-refined structures further highlight unique hydrogen-bonding networks (e.g., N–H⋯O interactions between the amide and kinase residues) that are disrupted in analogs with altered substituents .
Data Table: Comparative Analysis of Key Parameters
| Parameter | This compound | N-(piperidin-4-yl)-4-(1H-pyrazol-1-yl)picolinamide | N-(1-(naphthalen-2-ylmethyl)piperidin-4-yl)-4-(1H-pyrazol-1-yl)picolinamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 377.4 | 287.3 | 443.5 |
| logP (Calculated) | 3.5 | 2.1 | 4.8 |
| c-Met Kinase IC₅₀ (nM) | 18 | 120 | 320 |
| Aqueous Solubility (μg/mL, pH 7.4) | 8.2 | 15.6 | 1.4 |
| PAMPA Permeability (Pe, 10⁻⁶ cm/s) | 12.3 | 5.7 | 18.9 |
| Dihedral Angle (Picolinamide–Piperidine) | 27.5° | 22.1° | 45.8° |
Biological Activity
N-(1-benzylpiperidin-4-yl)-4-(1H-pyrazol-1-yl)picolinamide is a complex organic compound that has attracted attention in medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This compound includes a piperidine ring, a pyrazole moiety, and a picolinamide group, which contribute to its biological activity.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 365.44 g/mol. The structural components are essential for its interaction with various biological targets.
| Component | Structure Features | Role in Biological Activity |
|---|---|---|
| Piperidine Ring | Substituted with a benzyl group | Enhances binding affinity |
| Pyrazole Moiety | Attached to the picolinamide | Influences receptor interactions |
| Picolinamide Group | Provides additional binding sites | May enhance specificity and potency |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's mechanism involves:
- Binding Affinity : The benzyl group and pyrazole ring enhance the compound's binding affinity to target sites, potentially leading to inhibition or modulation of enzymatic activity.
- Target Modulation : Preliminary studies suggest that it may act as an inhibitor of pathways involved in cancer progression, particularly through modulation of the mTOR signaling pathway.
Biological Activity Studies
Research has indicated that compounds similar to this compound exhibit significant biological activities:
- Antiproliferative Effects : A study on related pyrazole derivatives demonstrated submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2), suggesting that this compound may also share similar properties .
- Autophagy Modulation : Related compounds have been shown to disrupt autophagic flux by interfering with mTORC1 reactivation, indicating potential as autophagy modulators in cancer therapy .
Case Study 1: Anticancer Activity
In a study focusing on the antiproliferative effects of pyrazole derivatives, two selected compounds demonstrated significant inhibition of mTORC1 activity, leading to increased autophagy. This suggests that compounds like this compound could be investigated for their potential anticancer effects.
Case Study 2: Enzyme Inhibition
Research into similar compounds indicated that they might inhibit enzymes involved in inflammation and cancer pathways, particularly Janus kinase (JAK) pathways. This opens avenues for exploring this compound as a therapeutic agent in inflammatory diseases and cancers.
Comparison with Similar Compounds
A comparative analysis of this compound with other derivatives reveals distinct differences in biological profiles:
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)picolinamide | Imidazole instead of pyrazole | Different receptor interaction profile |
| N-(1-benzylpiperidin-4-yl)-4-(1H-triazol-1-yl)picolinamide | Triazole instead of pyrazole | Varying effects on enzyme inhibition |
These comparisons highlight how the choice of heterocyclic ring can influence the compound's pharmacological properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(1-benzylpiperidin-4-yl)-4-(1H-pyrazol-1-yl)picolinamide?
- Methodological Answer : The synthesis typically involves acylation of a piperidine precursor. For example, 1-benzylpiperidin-4-amine can be reacted with activated picolinic acid derivatives under coupling conditions (e.g., EDCI/HOBt). The pyrazole moiety is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling. Yields can be optimized by controlling reaction temperature and stoichiometry, as demonstrated in analogous spiro-piperidine syntheses .
- Key Considerations : Monitor reaction progress via TLC or LC-MS. Purification may require column chromatography or recrystallization.
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Based on structurally related piperidine derivatives, the compound may exhibit acute toxicity and irritancy. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid dust formation. Emergency procedures include rinsing exposed skin/eyes with water and seeking medical attention. Store in a cool, dry place away from oxidizers .
Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for pyrazole/picolinamide), piperidine N-CH2 (δ 2.5–3.5 ppm), and benzyl protons (δ 4.0–4.5 ppm). Compare with published data for analogous pyrazole-piperidine hybrids .
- IR : Look for amide C=O stretching (~1650 cm⁻¹) and pyrazole C-N vibrations (~1500 cm⁻¹). Reference IR libraries for piperidine derivatives to validate functional groups .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure refinement?
- Methodological Answer : Use SHELXL’s TWIN and PART commands to model disordered regions or twinned crystals. For example, partial occupancy assignments and anisotropic displacement parameters improve refinement convergence. High-resolution data (≤1.0 Å) is critical for resolving piperidine ring conformations. Validate hydrogen bonding networks (e.g., amide-pyrazole interactions) using PLATON or Mercury .
- Case Study : A related pyrimidine-pyrazole structure required partitioning disordered solvent molecules, reducing R1 from 0.12 to 0.05 .
Q. What experimental strategies are effective for establishing structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Analog Synthesis : Modify the benzyl group (e.g., halogenation, methylation) or pyrazole substituents (e.g., electron-withdrawing groups) to assess pharmacological activity changes.
- Biological Assays : Test analogs against target receptors (e.g., kinase inhibition assays) and correlate substitutions with IC50 values. For example, fluorinated benzyl groups in similar compounds enhanced binding affinity by 10-fold .
- Data Analysis : Use multivariate regression to identify critical substituents influencing activity.
Q. How can computational modeling predict potential pharmacological targets for this compound?
- Methodological Answer :
- Docking Studies : Employ AutoDock Vina or Schrödinger Suite to dock the compound into kinase or GPCR binding pockets. Focus on hydrogen bonding with the amide group and π-π stacking of the benzyl/pyrazole moieties.
- Pharmacophore Mapping : Align the compound’s features (e.g., hydrophobic piperidine, hydrogen-bond acceptors) with known inhibitors. For instance, piperidine-based scaffolds show affinity for dopamine receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
